The compound is classified as a glycoside, specifically an O-glycoside due to the presence of benzyl ether groups at the 3 and 6 positions of the mannopyranoside ring. Its structural features include a pentenyl side chain, which may contribute to its biological activity and solubility properties. The synthesis and characterization of this compound have been reported in various scientific literature, highlighting its relevance in the study of carbohydrate chemistry and its applications in drug development.
The synthesis of 4-Pentenyl 3,6-di-O-benzyl-alpha-D-mannopyranoside typically involves several key steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst use to improve yield and selectivity .
The molecular structure of 4-Pentenyl 3,6-di-O-benzyl-alpha-D-mannopyranoside can be described as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
4-Pentenyl 3,6-di-O-benzyl-alpha-D-mannopyranoside can participate in various chemical reactions:
These reactions are crucial for synthesizing more complex carbohydrates and studying their biological functions .
The mechanism of action for compounds like 4-Pentenyl 3,6-di-O-benzyl-alpha-D-mannopyranoside often relates to their interactions with biological receptors or enzymes:
Research indicates that such compounds can modulate immune responses or influence cellular pathways relevant in disease contexts .
The physical and chemical properties of 4-Pentenyl 3,6-di-O-benzyl-alpha-D-mannopyranoside include:
These properties are essential for determining its suitability for various applications in research and industry .
4-Pentenyl 3,6-di-O-benzyl-alpha-D-mannopyranoside has several scientific applications:
Regioselective benzylation of mannose poses significant challenges due to the similar reactivity of hydroxyl groups. The tin-mediated approach enables high C3/C6 selectivity by exploiting the transient stannylene acetal formation under inert conditions. This method involves reacting methyl α-D-mannopyranoside with dibutyltin oxide to form a cyclic stannylene intermediate, followed by benzyl bromide addition to yield 3,6-di-O-benzyl derivatives regioselectively (>85% yield). Alternative routes employ temporary silicon protection at C4, permitting benzylation at C3/C6 before deprotection. Solvent polarity critically influences selectivity: nonpolar solvents (toluene) favor C3-benzylation, while polar aprotic solvents (DMF) enhance C6 reactivity. The use of 2,6-dimethylbenzaldehyde for 4,6-O-benzylidene formation further facilitates regioselective C3 benzylation by blocking O4/O6 and exploiting steric bias, achieving >90% selectivity [4] [7].
Table 1: Regioselective Benzylation Methods Comparison
Method | Key Reagent | Regioselectivity | Yield (%) |
---|---|---|---|
Tin-mediated | Bu₂SnO, BnBr | C3/C6 | 85–92 |
Temporary silylation | TBDMSCl, BnBr | C3/C6 | 78–85 |
2,6-Dimethylbenzaldehyde | 2,6-(Me)₂C₆H₃CHO | C3 | 90–95 |
Orthogonal protection is indispensable for synthesizing higher-order mannose-containing oligosaccharides. The cyanoacetal group (4-O-6-S-α-cyanobenzylidene) exemplifies this strategy, where sulfur at C6 and oxygen at C4 form a cyclic thioacetal that simultaneously directs β-mannosylation and deactivates O4/O6. This group withstands glycosylation promoters like BSP/Tf₂O and can be removed via Raney nickel desulfurization. Similarly, p-methoxybenzyl (PMB) groups at C2 enable selective acidolytic cleavage without disturbing benzyl ethers. For the 4-pentenyl glycoside, the alkene aglycone allows iodine- or NBS-mediated activation while remaining inert to hydrogenolysis conditions used for benzyl removal. This orthogonality enables sequential glycosylation in Leishmania antigen synthesis, where 3,6-di-O-benzyl mannose intermediates serve as acceptors for galactose and additional mannose units [2] [4] [9].
Table 2: Orthogonal Protecting Groups for Mannose
Group | Position | Stability | Removal Method |
---|---|---|---|
Benzyl | C3/C6 | Acid/base, glycosylation | H₂/Pd-C |
4,6-O-Benzylidene | C4/C6 | Basic conditions | Acid hydrolysis |
Cyanoacetal | C4/C6 | BSP/Tf₂O activation | Raney Ni |
4-Pentenyl | Anomeric | Hydrogenolysis | I₂, NIS |
α-Selective mannosylation is notoriously difficult due to the β-directing effect of the C2 axial hydroxyl. The 4-pentenyl glycoside (NPG) approach circumvents this by enabling anomerization-free activation under mild conditions. NPG donors are activated by iodonium or sulfonium ions, preserving the α-configuration through neighboring group participation. For 3,6-di-O-benzyl derivatives, the BSP/Tf₂O/TTBP protocol (1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride/2,4,6-tri-tert-butylpyrimidine) achieves α-selectivity >10:1, even with sterically hindered acceptors. This occurs via an α-triflate intermediate that undergoes Sₙ2-like displacement. Alternative methods use gold(I)-catalyzed glycosylation, leveraging the alkene’s affinity for Au(I) to generate oxocarbenium ions that favor α-attack due to the anomeric effect. Yields typically exceed 75% with minimal β-contamination [4] [10].
Table 3: Glycosylation Techniques for α-Mannosides
Donor Type | Promoter System | α:β Ratio | Yield Range (%) |
---|---|---|---|
4-Pentenyl glycoside | I₂, NIS | 8:1 | 70–85 |
Thioglycoside | BSP/Tf₂O/TTBP | >10:1 | 75–90 |
Glycosyl phosphate | TMSOTf | 6:1 | 65–80 |
Gold(I)-catalyzed | Ph₃PAuNTf₂ | 9:1 | 80–92 |
The 4-pentenyl handle in this compound enables its use as a latent-active glycosyl donor for convergent oligosaccharide synthesis. Upon treatment with N-iodosuccinimide (NIS), the pentenyl group undergoes electrophilic activation to form a cyclic iodonium ion, releasing the anomeric oxocarbenium ion for glycoside bond formation. This strategy was pivotal in synthesizing the Leishmania tetrasaccharide antigen, where the 3,6-di-O-benzyl-mannose served as a key acceptor for galactose β-(1→4) linkages. The benzyl groups ensured solubility in organic solvents and prevented side reactions during glycosylation. Post-assembly, hydrogenolysis cleaved the benzyl ethers to unmask hydroxyls for conjugation to immunostimulants (e.g., Pam3Cys). Solid-phase synthesis leveraging 4-pentenyl donors achieved the tetrasaccharide in 18% overall yield with a single purification step, highlighting efficiency gains over solution-phase methods [2] [4].
Chemical synthesis dominates complex mannose derivative production due to precise stereocontrol. The 4-pentenyl glycoside route offers flexibility in promoter choice (I₂, NIS, PhI(OAc)₂) and tolerates diverse protecting groups. Typical yields for 3,6-di-O-benzyl-mannose synthesis range from 65–80% over 5–7 steps, with solid-phase methods reaching 18% overall yields for oligosaccharides. In contrast, enzymatic approaches using mannosyltransferases face limitations: poor availability of α-specific enzymes, stringent donor specificities (requiring expensive GDP-mannose), and instability with benzylated substrates. Although enzymatic methods provide perfect stereocontrol, they achieve <40% conversion for benzylated acceptors and struggle with large-scale production. Hybrid strategies—where chemical synthesis prepares the 4-pentenyl 3,6-di-O-benzyl glycoside and enzymes install subsequent sugars—offer a promising compromise [4] [6].
Table 4: Chemical vs. Enzymatic Synthesis Comparison
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Stereocontrol | Moderate to high (α:β >10:1) | Excellent (α-specific) |
Yield for mannosides | 65–80% | 20–40% |
Scalability | Kilogram-scale feasible | Milligram-scale limited |
Protecting group compatibility | Broad (benzyl, acetal) | Narrow (unprotected/basic groups) |
Cost efficiency | Moderate | Low (expensive cofactors) |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3